3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde
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Overview
Description
3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group and a methylthio group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of 3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Methylthio)-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-(Methylthio)-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. The methylthio group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)-4-(trifluoromethoxy)benzaldehyde
- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Uniqueness
3-(Methylthio)-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the benzaldehyde core. This unique arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C9H7F3O2S |
---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
3-methylsulfanyl-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7F3O2S/c1-15-8-3-6(5-13)2-7(4-8)14-9(10,11)12/h2-5H,1H3 |
InChI Key |
JVEYANQWPAQUDL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)OC(F)(F)F)C=O |
Origin of Product |
United States |
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